![molecular formula C14H19ClN2O B1603773 1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone hcl CAS No. 167484-19-7](/img/structure/B1603773.png)
1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone hcl
Overview
Description
1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride is a spirocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound features a unique spiro[indoline-3,4’-piperidin] core, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
Compounds with similar spiro[indoline-3,4’-piperidin] structures have been reported to exhibit bioactivity against cancer cells, microbes, and various diseases . These compounds have an inherent three-dimensional nature and the ability to project functionalities in all three dimensions, making them attractive biological targets .
Mode of Action
Similar spiro[indoline-3,4’-piperidin] compounds have been shown to interact with 3d proteins due to their inherent three-dimensional nature . This interaction can lead to various biological effects, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Biochemical Pathways
Related compounds have been shown to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors . These actions can disrupt normal cellular processes and lead to various downstream effects.
Result of Action
Compounds with similar structures have been reported to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Action Environment
It’s worth noting that the synthesis of similar compounds has been performed in aqueous media, suggesting that the compound may be stable in such environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride typically involves multi-component reactions. One common method is the one-pot four-component reaction, which includes arylamines, methyl propiolate, isatin, and malononitrile in the presence of a base catalyst like triethylamine . This method yields functionalized spiro[indoline-3,4’-pyridine] derivatives efficiently.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of water as a solvent are gaining popularity due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield spiro[indoline-3,4’-piperidin]-1-yl ketones, while reduction can produce spiro[indoline-3,4’-piperidin]-1-yl alcohols .
Scientific Research Applications
Research indicates that 1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone HCl exhibits various biological activities:
- Anticancer Properties : Compounds similar to this spirocyclic structure have shown potential in inhibiting cancer cell proliferation. Mechanisms often involve interactions with proteins and enzymes that regulate cell growth and apoptosis.
- Antimicrobial Activity : Studies suggest that these compounds can effectively combat microbial infections by disrupting microbial resistance pathways and inhibiting key enzymes.
- Antidiabetic Effects : Some derivatives have demonstrated the ability to modulate glucose metabolism, indicating potential use in managing diabetes.
- Neuropharmacological Effects : There is evidence suggesting anticonvulsant properties, making it a candidate for further investigation in neurological disorders.
Case Studies
- Anticancer Research : A study published in ACS Combinatorial Science evaluated spirocyclic compounds for their efficacy against various cancer cell lines. The results indicated that compounds with the spiro[indoline] framework showed significant cytotoxicity against breast and lung cancer cells .
- Microbial Resistance : Research highlighted in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of spiro[indoline] compounds could inhibit the growth of resistant bacterial strains, suggesting potential applications in antibiotic development.
- Neuropharmacology : Investigations into the anticonvulsant properties of similar compounds revealed promising results in animal models, indicating their potential as therapeutic agents for epilepsy and other seizure disorders.
Comparison with Similar Compounds
- Spiro[indoline-3,4’-pyridines]
- Spiro[indoline-3,4’-pyridinones]
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
Uniqueness: 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and solubility, making it more suitable for various applications .
Biological Activity
The compound 1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone HCl is a member of the spirooxindole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a spirocyclic structure that integrates an indoline moiety with a piperidine ring. The synthesis of spirooxindoles can be achieved through various methods, including the Pictet–Spengler reaction, which has been extensively documented in literature .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of spirooxindole derivatives. For instance, compounds similar to 1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone have shown promising activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Ciprofloxacin .
Compound | MIC (μM) | Activity Type |
---|---|---|
21d | 0.49 | Against S. pneumonia |
21d | 7.88 | Against E. coli |
Anticancer Activity
The anticancer potential of spirooxindoles has been widely investigated. Compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A-549 (lung cancer), and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
The mechanisms underlying the biological activities of spirooxindoles include:
- Apoptosis Induction : Many studies report that these compounds activate pro-apoptotic pathways while inhibiting anti-apoptotic factors such as Bcl-2 .
- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at specific phases, contributing to their anticancer effects .
- Enzyme Inhibition : Spirooxindoles may act as inhibitors for various enzymes involved in cancer progression and microbial resistance .
Case Studies
A notable study evaluated a series of spirooxindole derivatives for their cytotoxic effects across multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values below 100 μM, demonstrating substantial anticancer potential . Another investigation focused on the antibacterial properties of these compounds against resistant strains, revealing significant activity that may inform future antibiotic development strategies .
Properties
IUPAC Name |
1-spiro[2H-indole-3,4'-piperidine]-1-ylethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-11(17)16-10-14(6-8-15-9-7-14)12-4-2-3-5-13(12)16;/h2-5,15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYORLBECFQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617147 | |
Record name | 1-(Spiro[indole-3,4'-piperidin]-1(2H)-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167484-19-7 | |
Record name | 1-(Spiro[indole-3,4'-piperidin]-1(2H)-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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